![molecular formula C15H17N3O2 B7492102 (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone](/img/structure/B7492102.png)
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it has been reported to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone are not well characterized. However, it has been reported to exhibit anti-tumor activity in various cancer cell lines. In addition, it has also been reported to exhibit good catalytic activity in various reactions.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for the study of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One possible direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
Synthesis Methods
The synthesis of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2-methyl-4-morpholinone and 1-phenyl-4-hydrazinyl-1H-pyrazole in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and good yield of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone.
Scientific Research Applications
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In addition, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has also been studied for its potential use as a drug delivery system.
In materials science, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated for its potential use as a building block for the synthesis of functional materials. It has been reported to exhibit good solubility and stability, making it a promising candidate for the design of new materials.
In catalysis, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential use as a catalyst in various reactions. It has been reported to exhibit good catalytic activity in the synthesis of pyrazole derivatives.
properties
IUPAC Name |
(2-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)13-9-16-18(11-13)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGTMMHAZOSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.